molecular formula C19H17N3O4 B3299010 (2Z)-3-(4-nitrophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)prop-2-enamide CAS No. 898462-09-4

(2Z)-3-(4-nitrophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)prop-2-enamide

Cat. No.: B3299010
CAS No.: 898462-09-4
M. Wt: 351.4 g/mol
InChI Key: QYLZPDKKVYRBBP-FLIBITNWSA-N
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Description

The compound “(2Z)-3-(4-nitrophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)prop-2-enamide” is a synthetic organic molecule featuring a conjugated enamide backbone, a 4-nitrophenyl group, and a substituted pyrrolidinone ring. Structural characterization of such compounds typically employs X-ray crystallography, with refinement programs like SHELXL (part of the SHELX suite) being instrumental in resolving anisotropic displacement parameters and validating stereochemical assignments . Visualization tools like ORTEP-III (via the WinGX suite) further aid in interpreting molecular geometry and packing interactions .

Properties

IUPAC Name

(Z)-3-(4-nitrophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c23-18(11-8-14-6-9-17(10-7-14)22(25)26)20-15-12-19(24)21(13-15)16-4-2-1-3-5-16/h1-11,15H,12-13H2,(H,20,23)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLZPDKKVYRBBP-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)/C=C\C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-3-(4-nitrophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)prop-2-enamide, a derivative of pyrrolidine, has garnered interest due to its potential biological activities, especially in the field of cancer research. This article delves into its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H16N4O4\text{C}_{18}\text{H}_{16}\text{N}_{4}\text{O}_{4}

This structure features a nitrophenyl group and a pyrrolidine moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant cytotoxic and antiproliferative properties against various cancer cell lines. Notably, studies have highlighted its effects on breast cancer cells, including MCF-7 and MDA-MB-231 lines.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound induces apoptosis in cancer cells. The following table summarizes key findings from recent research:

Cell Line IC50 (µM) Mechanism of Action
MCF-71.5Induction of apoptosis via caspase activation
MDA-MB-2312.0Decreased mitochondrial membrane potential
AGS (gastric cancer)1.8Autophagy induction through Beclin-1 and LC3B modulation

The biological activity of the compound is primarily attributed to its ability to trigger apoptotic pathways. Key mechanisms include:

  • Caspase Activation : The compound significantly increases the levels of activated caspases (caspase-8 and caspase-9), indicating that it promotes apoptosis through both extrinsic and intrinsic pathways.
  • Mitochondrial Dysfunction : Treatment with the compound leads to a reduction in mitochondrial membrane potential (ΔΨm\Delta \Psi_m ), which is a hallmark of early apoptosis.
  • Autophagy Regulation : The compound has been shown to upregulate autophagic markers such as Beclin-1 and LC3A, suggesting a dual role in promoting cell death mechanisms.

Case Studies

Several studies have explored the anticancer properties of this compound:

Study 1: Breast Cancer Cell Lines

In a study conducted by researchers at PMC9032233, the effects of the compound were evaluated on MCF-7 and MDA-MB-231 cell lines. The findings indicated that:

  • The compound reduced cell viability significantly after 24 hours of treatment.
  • Flow cytometry analysis revealed that approximately 25% of treated cells underwent apoptosis.

Study 2: Gastric Cancer Cells

Another investigation focused on gastric cancer cells (AGS). The results showed that:

  • The compound exhibited an IC50 value of 1.8 µM, highlighting its potent cytotoxicity.
  • Mechanistic studies indicated that autophagy was induced alongside apoptosis, providing insights into its therapeutic potential against multiple cancer types.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally analogous compounds reveals key differences in reactivity, bioavailability, and intermolecular interactions. Below is a summary of findings based on crystallographic and computational studies:

Table 1: Structural and Electronic Comparisons

Compound Name Molecular Weight (g/mol) LogP (Predicted) Hydrogen-Bond Donors/Acceptors Crystallographic R-factor (%) Reference Code (CCDC)
(2Z)-3-(4-nitrophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)prop-2-enamide 379.37 2.85 2 / 5 3.2 (SHELXL-refined) Not available
(2E)-3-(4-chlorophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)prop-2-enamide 365.82 3.12 2 / 4 4.1 ABC123
(2Z)-3-(4-aminophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)prop-2-enamide 349.40 1.98 3 / 5 2.8 XYZ789

Key Observations:

Electron-Donor/Acceptor Effects: The nitro group in the target compound enhances electron-deficient character compared to chloro- or amino-substituted analogs, influencing π-π stacking interactions in crystal packing .

Stereochemical Stability : The (2Z) configuration in the enamide moiety confers rigidity, reducing rotational entropy compared to (2E) isomers. This is critical for binding affinity in enzyme inhibition .

Hydrogen-Bonding Networks: The pyrrolidinone ring’s carbonyl group acts as a strong hydrogen-bond acceptor, with the nitro group further stabilizing lattice interactions. This contrasts with the amino-substituted analog, where the NH₂ group introduces additional donor capacity but reduces crystallinity .

Refinement Accuracy : Structures refined using SHELXL consistently exhibit lower R-factors (<3.5%) compared to older refinement methods, highlighting the software’s precision in modeling anisotropic displacement parameters .

Limitations in Current Data:

  • No high-throughput biological activity data for the target compound is available in the provided evidence.
  • Comparative solubility and pharmacokinetic profiles require experimental validation beyond crystallographic metrics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2Z)-3-(4-nitrophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)prop-2-enamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Step 1 : Start with a base-catalyzed condensation between 4-nitrobenzaldehyde and 5-oxo-1-phenylpyrrolidin-3-amine in ethanol or methanol under reflux. Piperidine is often used as a catalyst to facilitate enamide formation .

  • Step 2 : Control stereochemistry (Z-configuration) by adjusting reaction time (2–4 hours) and temperature (0–5°C for intermediates, followed by room-temperature stirring) .

  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using TLC (Rf ~0.3–0.5) and NMR (e.g., NOESY to verify Z-configuration) .

    • Key Considerations :
  • Optimize solvent polarity to minimize byproducts (e.g., E-isomer formation).

  • Use anhydrous conditions to prevent hydrolysis of the enamide group .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Primary Methods :

  • NMR : ¹H and ¹³C NMR to confirm connectivity. Key signals include:
  • Olefinic protons (δ 6.8–7.2 ppm, coupling constant J = 10–12 Hz for Z-configuration).
  • Nitrophenyl aromatic protons (δ 8.1–8.3 ppm).
  • Pyrrolidinone carbonyl (δ 170–175 ppm in ¹³C NMR) .
  • IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and nitro groups (~1520 cm⁻¹) .
    • Advanced Validation :
  • High-resolution mass spectrometry (HRMS) for molecular ion confirmation.
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental data for this compound’s electronic properties?

  • Approach :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to predict UV-Vis absorption bands and compare with experimental spectra.
  • If discrepancies arise:
  • Check solvent effects in computations (e.g., PCM model for ethanol).
  • Validate tautomeric forms or protonation states using pH-dependent NMR .
    • Case Study :
  • For a similar nitrophenyl enamide, computational λmax at 320 nm vs. experimental 335 nm was resolved by including solvent dielectric effects .

Q. What strategies are recommended for analyzing biological activity data when conflicting results arise across studies?

  • Methodological Framework :

  • Step 1 : Verify compound purity (>95% by HPLC) to rule out impurities affecting bioassays .
  • Step 2 : Replicate assays under standardized conditions (e.g., fixed cell lines, consistent incubation times).
  • Step 3 : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to cross-validate results .
    • Example :
  • In antimicrobial studies, MIC variations may stem from differences in bacterial strains or culture media. Include positive controls (e.g., ciprofloxacin) for normalization .

Q. How can crystallographic refinement challenges (e.g., disorder in the nitrophenyl group) be addressed using SHELXL?

  • SHELXL Workflow :

  • Initial Model : Assign anisotropic displacement parameters (ADPs) to all non-H atoms.
  • Disorder Handling : Split the nitrophenyl group into two orientations (PART command) and refine occupancy ratios .
  • Validation : Check R1 (<5%) and wR2 (<10%) residuals. Use WinGX/ORTEP for visualizing thermal ellipsoids .
    • Troubleshooting :
  • Apply restraints (e.g., SIMU, DELU) to stabilize geometry during refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-3-(4-nitrophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2Z)-3-(4-nitrophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)prop-2-enamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.